N-(ethoxycarbonyl)leucine

Description

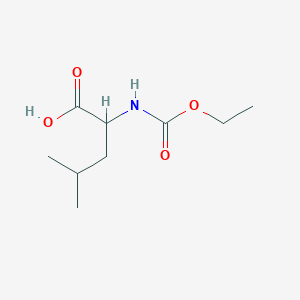

N-(Ethoxycarbonyl)leucine is a modified amino acid derivative where the leucine residue is functionalized with an ethoxycarbonyl (EOC) group at its N-terminus. Its systematic name is (2S)-2-(ethoxycarbonylamino)-4-methylpentanoic acid, with the molecular formula C₉H₁₇NO₄ and a molecular weight of 203.24 g/mol . This compound is classified as a peptide analog and serves as a key intermediate in peptide synthesis, leveraging the ethoxycarbonyl group as both a protective and activating moiety . Its stereochemistry includes one chiral center, and its structural features are critical for applications in pharmaceuticals and biochemical research .

Properties

CAS No. |

19887-30-0 |

|---|---|

Molecular Formula |

C9H17NO4 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

2-(ethoxycarbonylamino)-4-methylpentanoic acid |

InChI |

InChI=1S/C9H17NO4/c1-4-14-9(13)10-7(8(11)12)5-6(2)3/h6-7H,4-5H2,1-3H3,(H,10,13)(H,11,12) |

InChI Key |

WJYLMMNPQWEDQG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC(CC(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation via N-methoxycarbonyl-L-tert-leucine Analogs (Patent CN105111105A)

Although the patent primarily describes the preparation of N-methoxycarbonyl-L-tert-leucine, the methodologies and purification techniques provide valuable insights applicable to N-(ethoxycarbonyl)-L-leucine synthesis due to structural similarities in carbamate protection chemistry.

Solvent selection: Ethyl acetate, acetone, isopropyl acetate, ethanol, methylene dichloride, and mixtures with water are used as reaction media to dissolve starting materials and facilitate the reaction.

Reaction conditions: Heating to moderate temperatures (40–70 °C) to ensure complete melting and reaction of starting materials.

Amination: Addition of amines such as D-α-phenylethylamine, D-phenylalanine benzyl ester, (R)-benzene glycinol, or (R)-3-amino-3-phenyl propanol dropwise to the molten carbamate intermediate, followed by incubation and cooling to induce crystallization.

pH adjustment and extraction: Post-reaction mixtures are adjusted to alkaline pH (~11) with bases like potassium hydroxide, followed by extraction with methylbenzene (toluene) to separate organic and aqueous layers.

Drying and crystallization: Organic layers are dried over anhydrous magnesium sulfate, filtered, and solvents removed under reduced pressure. The residue is dissolved in toluene, cooled to 0–5 °C to crystallize the product, then vacuum dried.

Yields and purity: Total recovery yields range from 30% to 41%, with enantiomeric excess (ee) values between 95% and 98.5%, indicating high stereochemical purity.

Representative Experimental Data Summary

| Embodiment | Solvent(s) Used | Temperature (°C) | Aminating Agent | Total Recovery (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1 | Ethyl acetate | 50–60 | D-α-phenylethylamine | 40 | 98 |

| 2 | Acetone | 40–45 | D-α-phenylethylamine | 38 | 97.8 |

| 4 | Isopropyl acetate | 60–70 | D-phenylalanine benzyl ester | 41 | 97 |

| 5 | Ethanol + water | 50–60 | D-phenylalanine benzyl ester | 30 | 98 |

| 6 | Ethanol + water | 50–55 | (R)-benzene glycinol | 37 | 98.5 |

| 7 | Methylene dichloride + MeOH | 50–55 | (R)-benzene glycinol | 41 | 98 |

| 10 | Ethanol + water | 50–55 | (R)-3-amino-3-phenyl propanol | 36 | 95 |

Note: The above data are adapted from patent CN105111105A and illustrate the versatility of solvents and aminating agents in the preparation of carbamate-protected leucine derivatives, relevant to N-(ethoxycarbonyl)-L-leucine synthesis.

Detailed Reaction Procedure Example

Embodiment 1 (Adapted for N-(ethoxycarbonyl)-L-leucine):

In a 1000 mL reaction flask, add 765 g ethyl acetate and 100 g N-methoxycarbonyl-L-tert-leucine (analogous carbamate intermediate).

Heat the mixture to 50–60 °C with stirring until complete melting.

Add 66.7 g D-α-phenylethylamine dropwise, then incubate for 10 minutes.

Cool the mixture gradually to room temperature and then to 0–5 °C, maintaining the temperature for 1 hour to promote crystallization.

Filter the wet product by suction.

Dissolve the wet product in 750 g water at 0–10 °C, adjust pH to ~11 with base, and extract with methylbenzene.

Dry the organic layer over 100 g anhydrous magnesium sulfate for 2 hours, filter, and remove solvents under reduced pressure.

Dissolve residue in 1000 g toluene, cool to 0–5 °C for crystallization, filter, wash with toluene, and vacuum dry for over 12 hours.

Final product yield: 40%; ee: 98%.

This procedure highlights the importance of temperature control, pH adjustment, and solvent extraction in achieving high purity and yield.

Analytical and Purity Considerations

Enantiomeric excess (ee): High ee values (95–98.5%) confirm the stereochemical integrity of the L-leucine moiety is preserved during carbamate protection.

Purification: Multi-step extraction and crystallization from solvents like toluene ensure removal of residual amines and side products.

Drying: Use of anhydrous magnesium sulfate effectively removes trace water, critical for obtaining dry, stable crystals.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value |

|---|---|

| Starting material | L-leucine or carbamate intermediate |

| Protecting group agent | Ethyl chloroformate or analogs |

| Solvents | Ethyl acetate, acetone, ethanol, toluene, methylene dichloride |

| Reaction temperature | 40–70 °C |

| pH during extraction | ~11 (alkaline) |

| Drying agent | Anhydrous magnesium sulfate |

| Crystallization temp | 0–5 °C |

| Reaction time | 10 min incubation + 1 hour cooling/crystallization |

| Yield | 30–41% |

| Enantiomeric excess (ee) | 95–98.5% |

Chemical Reactions Analysis

Reaction Mechanisms

N-(ethoxycarbonyl)-L-leucine participates in two primary reaction pathways:

Amine-Mediated Reactions

-

Peptide bond formation : The carbamate group acts as a protecting group, allowing selective activation of the carboxylate. Deprotection under acidic conditions (e.g., hydrogen fluoride) exposes the free amino group for subsequent coupling reactions.

-

Side reactions : In polypeptide synthesis, competing mechanisms (e.g., activated monomer pathways) can lead to chain termination or branching unless controlled by low-temperature conditions .

Activated Monomer Pathways

-

Deprotonation : Basic conditions generate reactive intermediates (e.g., NCA anions), which can attack other monomers or solvents (e.g., DMF), leading to side products .

-

Kinetic control : Temperature modulation (e.g., 0°C) minimizes side reactions, favoring linear polymerization .

Key Reaction Parameters

Structural and Reactivity Insights

The compound’s structure (C9H17NO4) features a branched leucine backbone with an ethoxycarbonyl substituent. Key functional groups include:

-

Carbamate group (COOEt) : Labile under acidic conditions but stable under basic conditions.

-

Carboxylate (COO⁻) : Activated for nucleophilic acylation or coupling reactions.

Reactivity is modulated by the ethoxycarbonyl group, which sterically protects the amino terminus while maintaining carboxylate reactivity. This dual functionality makes it versatile for sequential peptide assembly .

Scientific Research Applications

Chemical Applications

1.1 Peptide Synthesis

N-(ethoxycarbonyl)leucine serves as a protecting group for the amino group during peptide synthesis. Protecting groups are crucial in organic synthesis as they prevent unwanted side reactions, allowing for selective modifications of amino acids. This characteristic makes this compound valuable in the development of complex peptides and proteins, which are essential for drug development and biochemical research.

1.2 Modification of Amino Acids

The compound allows for the selective modification of amino acids in peptides and proteins. This capability is vital for studying protein structure and function, enabling researchers to investigate how modifications affect biological activity and interactions.

Biological Applications

2.1 Protein Structure Studies

This compound is utilized in studies focusing on protein folding and stability. By incorporating this compound into peptide sequences, researchers can analyze how specific modifications influence the overall conformation and functionality of proteins, which is critical for understanding diseases related to protein misfolding.

2.2 Therapeutic Potential

Research indicates that compounds similar to this compound have therapeutic potentials, particularly in muscle growth and metabolic health. Leucine, a branched-chain amino acid closely related to this compound, has been shown to stimulate protein synthesis through the mTORC1 signaling pathway, suggesting that derivatives may also exhibit similar biological effects .

Study on Muscle Growth

A study investigated the effects of leucine supplementation on muscle growth in elderly populations. The findings indicated that higher leucine content improved lean tissue mass and functional performance in participants . Although this study did not directly involve this compound, it highlights the importance of leucine derivatives in muscle health.

Investigation into Protein Synthesis Mechanisms

Research focusing on leucine's role in activating mTOR signaling pathways demonstrated its impact on protein synthesis rates in skeletal muscle . This suggests that this compound could be similarly effective in modulating these pathways, offering insights into its potential therapeutic applications.

Data Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| Peptide Synthesis | Protecting group for amino acids | Enables selective modifications |

| Protein Structure Studies | Investigates folding and stability | Enhances understanding of protein functions |

| Muscle Growth Research | Related studies on leucine's effects | Suggests therapeutic potential for muscle health |

Mechanism of Action

The mechanism of action of N-(ethoxycarbonyl)leucine involves its conversion to leucine in biological systems. This conversion is facilitated by enzymatic hydrolysis, releasing leucine, which then participates in various metabolic pathways. The compound’s effects are primarily mediated through its role as a precursor to leucine, influencing protein synthesis and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

The ethoxycarbonyl group distinguishes N-(ethoxycarbonyl)leucine from other leucine derivatives. Below is a comparison with analogous compounds:

Key Findings:

- DNA-Binding Capacity: Ethoxycarbonyl groups (e.g., in AV-153 Na) exhibit pronounced DNA-binding via hyperchromic and bathochromic effects. Substitution with propoxycarbonyl (J-4-96) reduces binding capacity by 30-fold, while aromatic substitutions (J-8-120) decrease it further .

- Antimicrobial Activity : Ethoxycarbonyl derivatives (e.g., AV-153 Na) show antimicrobial properties linked to DNA interaction, which are absent in propoxycarbonyl analogs .

Ethoxycarbonyl vs. Boc Protection

- Reactivity : The ethoxycarbonyl group is less sterically hindered than Boc, enabling faster coupling in peptide synthesis. However, it is less stable under acidic conditions .

- Applications : Boc-protected leucine (e.g., CAS 73401-65-7) is preferred for solid-phase synthesis, while EOC derivatives are used in solution-phase reactions .

Hybrid Derivatives

- N-(Ethoxycarbonyl)-L-threonyl-L-leucine (CAS 95231-22-4): Combines threonine and leucine with EOC protection. Molecular weight = 304.34 g/mol. Used in specialized peptide libraries .

- N-Ethoxycarbonyl-7-ADCA (CAS 72820-16-7): A cephalexin impurity with a molecular weight of 286.31 g/mol. Demonstrates the versatility of EOC groups in β-lactam antibiotics .

Solubility and Stability

Biological Activity

N-(ethoxycarbonyl)leucine, a derivative of leucine, has garnered attention for its potential biological activities, particularly in the context of metabolic regulation and therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is an amino acid derivative that features an ethoxycarbonyl group attached to the leucine backbone. This modification may influence its solubility, transport mechanisms, and interaction with biological systems compared to its parent compound, leucine.

The biological activity of this compound can be attributed to several mechanisms:

- mTOR Pathway Modulation : Leucine and its derivatives are known to activate the mechanistic target of rapamycin (mTOR) pathway, which plays a crucial role in cell growth and metabolism. Studies have shown that leucine activates mTORC1 signaling, leading to increased protein synthesis and muscle growth .

- Transport Mechanisms : The uptake of this compound likely involves specific transporters. Research indicates that leucine is primarily transported by the L-type amino acid transporter (LAT1), which is critical for its cellular uptake. The ethoxycarbonyl modification may alter the affinity or kinetics of this transport process .

- Pharmacokinetics : The pharmacokinetic profile of this compound may differ from that of leucine due to changes in solubility and metabolic pathways. Understanding these differences is essential for assessing its efficacy as a therapeutic agent .

Case Studies and Clinical Trials

- Muscle Growth Studies : A study on leucine supplementation demonstrated significant increases in lean tissue mass (LTM) among elderly participants when supplemented with higher concentrations of leucine (40%) compared to lower concentrations (20%). This suggests that this compound may have similar effects on muscle mass due to its structural similarity to leucine .

- Animal Studies : In animal models, leucine supplementation has been shown to enhance protein synthesis through mTOR activation. For instance, Sprague-Dawley rats receiving leucine supplementation exhibited increased phosphorylation of mTOR and downstream targets, leading to enhanced muscle protein synthesis .

- Cancer Research : Leucine's role in cancer biology has been explored, particularly regarding its influence on mTOR signaling in cancer cells. Research indicates that altering leucine levels can affect cancer cell proliferation and resistance to therapies .

Table 1: Effects of Leucine Supplementation on Lean Tissue Mass

| Group | Baseline LTM (kg) | Week 12 LTM (kg) | Change (%) | Effect Size |

|---|---|---|---|---|

| A (20% Leucine) | 44.8 ± 7.1 | 44.8 ± 7.2 | 0.2 ± 2.4 | -0.4 |

| B (40% Leucine) | 45.5 ± 8.9 | 46.0 ± 9.1 | 1.1 ± 1.1 | 0.2 |

| C (Placebo) | 42.6 ± 8.9 | 43.0 ± 9.3 | 0.8 ± 1.3 | - |

Table 2: mTOR Activation Indicators in Animal Studies

| Treatment Group | mTOR Phosphorylation Level (p70S6K) | Protein Synthesis Rate (%) |

|---|---|---|

| Control | Baseline | Baseline |

| Leucine Supplemented | Increased | Increased |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(ethoxycarbonyl)leucine to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves protecting the α-amino group of leucine using ethyl chloroformate in a basic aqueous medium (e.g., sodium bicarbonate). Critical steps include maintaining pH control (~8–9) to minimize hydrolysis of the ethoxycarbonyl group. Purification via recrystallization (using ethanol/water mixtures) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) is essential to isolate the product. Structural confirmation requires H/C NMR (e.g., δ~1.2 ppm for ethyl CH, δ~4.1 ppm for COOCHCH) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. How should researchers validate the structural integrity of N-(ethoxycarbonyl)leucine derivatives?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm regiochemistry via coupling patterns (e.g., ethyl group integration, absence of free NH signals).

- FT-IR : Look for carbonyl stretches (C=O at ~1700–1750 cm) and N–H deformation (amide I/II bands).

- X-ray crystallography (if crystalline): Resolve bond lengths/angles to verify stereochemistry and packing (e.g., CCDC deposition; see for analogous protocols).

- Chromatographic purity : Use HPLC with UV detection (210–220 nm) to ensure ≥95% purity .

Q. What experimental controls are critical in assessing N-(ethoxycarbonyl)leucine stability under physiological conditions?

- Methodological Answer :

- Control groups : Include unprotected leucine and ethyl chloroformate to track hydrolysis byproducts.

- Conditions : Simulate physiological pH (7.4, phosphate buffer) and temperature (37°C). Monitor degradation via LC-MS/MS over 24–72 hours.

- Statistical validation : Use triplicate runs with ANOVA to assess significance of degradation rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for N-(ethoxycarbonyl)leucine derivatives?

- Methodological Answer :

- Cross-validation : Compare data across multiple techniques (e.g., H NMR vs. C DEPT-Q) to confirm assignments.

- Solvent effects : Test in deuterated DMSO vs. CDCl to identify shifts caused by hydrogen bonding.

- Isotopic labeling : Use N-labeled leucine to distinguish overlapping signals in crowded spectra .

Q. What statistical models are appropriate for analyzing dose-dependent cytotoxicity of N-(ethoxycarbonyl)leucine in in vitro assays?

- Methodological Answer :

- Dose-response curves : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression.

- Error analysis : Calculate 95% confidence intervals for IC values; apply Grubbs’ test to exclude outliers.

- Replication : Follow NIH guidelines (≥3 independent experiments with technical triplicates) to ensure reproducibility .

Q. How can computational methods predict the reactivity of N-(ethoxycarbonyl)leucine in peptide coupling reactions?

- Methodological Answer :

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to model transition states for carbodiimide-mediated couplings.

- Solvent effects : Include implicit solvation (e.g., PCM model for DMF) to estimate activation energies.

- Validation : Compare computed H NMR chemical shifts with experimental data (MAE ≤0.1 ppm acceptable) .

Data Analysis and Reporting Guidelines

Q. How should researchers present and interpret conflicting genotoxicity data for N-(ethoxycarbonyl)leucine analogs?

- Methodological Answer :

- Table format : Tabulate in vitro (Ames test, micronucleus assay) and in vivo (rodent comet assay) results with confidence intervals.

- Weight-of-evidence : Apply Bradford Hill criteria (e.g., consistency, biological plausibility) to reconcile discrepancies.

- Reporting : Follow EFSA guidelines to highlight limitations (e.g., metabolic activation differences in assays) .

Q. What frameworks ensure rigorous formulation of research questions for N-(ethoxycarbonyl)leucine studies?

- Methodological Answer :

- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant.

- PICO framework : Define Population (e.g., cell lines), Intervention (compound concentration), Comparison (unprotected leucine), Outcome (cytotoxicity IC).

- Peer review : Pre-submission consultation with biostatisticians to refine hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.